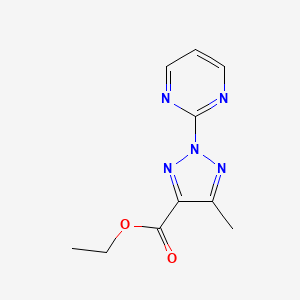![molecular formula C12H12N4O2 B11800400 1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11800400.png)
1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-メチル-6,7-ジヒドロ-5H-シクロペンタ[d]ピリミジン-4-イル)-1H-イミダゾール-4-カルボン酸は、複素環式化合物に属する複雑な有機化合物です。
準備方法
1-(2-メチル-6,7-ジヒドロ-5H-シクロペンタ[d]ピリミジン-4-イル)-1H-イミダゾール-4-カルボン酸の合成は、通常、シクロペンタ[d]ピリミジン核の調製から始まる複数の段階を伴います。 一般的な方法の1つは、マロンニトリル、硫化水素、およびアルデヒドの多成分縮合、それに続く環化およびアルキル化反応です 。 工業生産方法には、最適化された反応条件と触媒の使用が含まれており、収率と効率が向上します。
化学反応の分析
1-(2-メチル-6,7-ジヒドロ-5H-シクロペンタ[d]ピリミジン-4-イル)-1H-イミダゾール-4-カルボン酸は、以下を含む様々な化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: この化合物は、ハロゲンやアルキル化剤などの試薬を使用して、特にイミダゾール環で置換反応を起こす可能性があります。
科学研究への応用
1-(2-メチル-6,7-ジヒドロ-5H-シクロペンタ[d]ピリミジン-4-イル)-1H-イミダゾール-4-カルボン酸は、いくつかの科学研究に応用されています。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: この化合物は、酵素阻害や受容体結合を含む潜在的な生物学的活性を研究されています。
医学: 特に酵素の調節異常を伴う疾患の治療における治療薬としての可能性を探求するために、研究が進められています。
科学的研究の応用
1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: The compound may be used in the development of new materials with specific chemical properties
作用機序
1-(2-メチル-6,7-ジヒドロ-5H-シクロペンタ[d]ピリミジン-4-イル)-1H-イミダゾール-4-カルボン酸の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。 この化合物は、活性部位に結合することによって酵素活性を阻害するか、アゴニストまたはアンタゴニストとして作用することによって受容体機能を調節する可能性があります。 正確な経路と分子標的は、特定の用途によって異なり、現在も研究されています .
類似の化合物との比較
1-(2-メチル-6,7-ジヒドロ-5H-シクロペンタ[d]ピリミジン-4-イル)-1H-イミダゾール-4-カルボン酸は、以下のような他の類似の化合物と比較することができます。
6,7-ジヒドロ-5H-シクロペンタ[b]ピリジン誘導体: これらの化合物は、同様の核構造を共有していますが、官能基と化学的特性が異なります.
シクロペンタ[b]ピリジン-3-カルボニトリル誘導体: これらの化合物は、同様の用途に使用されますが、反応性と生物学的活性が異なります.
シクロペンタ[b]ピリジン-5-オン類似体:
1-(2-メチル-6,7-ジヒドロ-5H-シクロペンタ[d]ピリミジン-4-イル)-1H-イミダゾール-4-カルボン酸の独自性は、明確な化学反応性と潜在的な生物学的活性を付与する構造的特徴の特定の組み合わせにあります。
類似化合物との比較
1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar core structure but differ in their functional groups and chemical properties.
Cyclopenta[b]pyridine-3-carbonitrile derivatives: These compounds are used in similar applications but have different reactivity and biological activities.
Cyclopenta[b]pyridin-5-one analogues:
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and potential biological activities.
特性
分子式 |
C12H12N4O2 |
|---|---|
分子量 |
244.25 g/mol |
IUPAC名 |
1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12N4O2/c1-7-14-9-4-2-3-8(9)11(15-7)16-5-10(12(17)18)13-6-16/h5-6H,2-4H2,1H3,(H,17,18) |
InChIキー |
RNMXSUAWLFPUAG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(CCC2)C(=N1)N3C=C(N=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


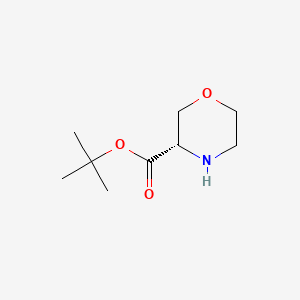
![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11800336.png)
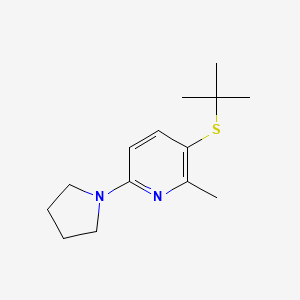

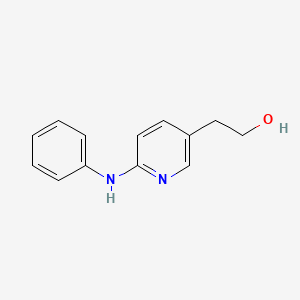
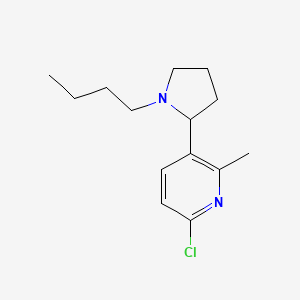




![DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11800399.png)
